molecular formula C21H21ClN2O2S B3036230 1-(4-Chlorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine CAS No. 339020-45-0

1-(4-Chlorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine

Cat. No.: B3036230
CAS No.: 339020-45-0
M. Wt: 400.9 g/mol
InChI Key: SHELJEMILYVJEI-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine typically involves the following steps:

    Formation of the piperazine core: This can be achieved by reacting 1,4-dichlorobutane with ammonia or a primary amine to form the piperazine ring.

    Introduction of the 4-chlorophenyl group: This step involves the nucleophilic substitution of a chlorinated aromatic compound with the piperazine core.

    Attachment of the 2-methoxy-1-naphthyl group: This can be done through a sulfoxidation reaction, where the naphthyl group is introduced via a sulfoxide linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The sulfoxide group can be further oxidized to a sulfone.

    Reduction: The sulfoxide group can be reduced to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-NH₂) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)piperazine: A simpler derivative with known psychoactive properties.

    4-(2-Methoxyphenyl)piperazine: Another derivative with potential pharmacological activity.

    1-(4-Chlorophenyl)-4-(2-naphthyl)piperazine: A structurally similar compound with different substituents.

Uniqueness

1-(4-Chlorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine is unique due to the presence of both the 4-chlorophenyl and 2-methoxy-1-naphthyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-chlorophenyl)-4-(2-methoxynaphthalen-1-yl)sulfinylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2S/c1-26-20-11-6-16-4-2-3-5-19(16)21(20)27(25)24-14-12-23(13-15-24)18-9-7-17(22)8-10-18/h2-11H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHELJEMILYVJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)S(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101161177
Record name 1-(4-Chlorophenyl)-4-[(2-methoxy-1-naphthalenyl)sulfinyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101161177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339020-45-0
Record name 1-(4-Chlorophenyl)-4-[(2-methoxy-1-naphthalenyl)sulfinyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339020-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)-4-[(2-methoxy-1-naphthalenyl)sulfinyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101161177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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